2,5-Norbornanedithiol

Catalog No.
S14508926
CAS No.
89892-75-1
M.F
C7H12S2
M. Wt
160.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Norbornanedithiol

CAS Number

89892-75-1

Product Name

2,5-Norbornanedithiol

IUPAC Name

bicyclo[2.2.1]heptane-2,5-dithiol

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

InChI

InChI=1S/C7H12S2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2

InChI Key

ZAKWKQQWRCCBAF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2S)S

  • Thiol-Ene Reactions: The compound can undergo thiol-ene click chemistry, which is characterized by the rapid reaction of thiol groups with alkenes. This reaction is highly efficient and can be initiated under mild conditions, making it suitable for various applications in polymer chemistry and materials science .
  • Disulfide Formation: Upon oxidation, 2,5-norbornanedithiol can form disulfide bonds, which are crucial in stabilizing protein structures and in forming cross-linked polymer networks. This property is exploited in the development of hydrogels and biomaterials .
  • Cross-Linking Reactions: The compound can also participate in cross-linking reactions to form hydrogels, which are used extensively in tissue engineering and drug delivery systems. The thiol groups react with various functionalized macromers to create stable networks .

The biological activity of 2,5-norbornanedithiol is primarily linked to its role as a cross-linking agent in biocompatible materials. Its ability to form stable disulfide bonds contributes to the mechanical integrity of hydrogels used in tissue engineering. Additionally, the compound's reactivity with thiols makes it useful for modifying biomolecules, potentially enhancing their stability and function within biological systems .

Research has indicated that materials incorporating 2,5-norbornanedithiol can support cell adhesion and proliferation, making them suitable for applications in regenerative medicine .

Several methods exist for synthesizing 2,5-norbornanedithiol:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between diene and dienophile precursors to form the norbornane structure followed by thiol functionalization.
  • Direct Thiolation: Another approach includes the direct introduction of thiol groups onto norbornene derivatives through nucleophilic substitution reactions.
  • Reduction of Disulfides: Starting from disulfide precursors, 2,5-norbornanedithiol can be obtained through reduction processes using reducing agents like lithium aluminum hydride or dithiothreitol .

2,5-Norbornanedithiol has diverse applications across various fields:

  • Tissue Engineering: It is utilized as a cross-linker in hydrogels designed for scaffolding in tissue engineering applications due to its biocompatibility and ability to form stable networks.
  • Drug Delivery Systems: The compound's reactivity allows for the development of drug delivery vehicles that can respond to specific stimuli (e.g., changes in pH or redox conditions) by releasing their payloads .
  • Bioconjugation: Its thiol groups enable the conjugation of biomolecules, which can enhance the stability and efficacy of therapeutic agents.

Interaction studies involving 2,5-norbornanedithiol have demonstrated its potential to interact with various biological molecules:

  • Protein Cross-Linking: The compound can effectively cross-link proteins via disulfide bond formation, which may stabilize protein structures or alter their biological activity.
  • Cellular Interactions: Research indicates that materials incorporating 2,5-norbornanedithiol can promote cell adhesion and proliferation, suggesting a favorable interaction with cellular components .

Several compounds exhibit similarities to 2,5-norbornanedithiol due to their structural or functional characteristics. Here are some notable examples:

Compound NameStructure TypeKey Features
1,4-DithiothreitolDithiolCommonly used reducing agent; stabilizes proteins.
CystineAmino acid dimerContains disulfide bonds; important in protein structure.
1,3-DithiolaneDithiolUsed in organic synthesis; forms stable rings.
ThiodiglycolDithiolUsed as a cross-linking agent; enhances polymer properties.

Uniqueness of 2,5-Norbornanedithiol

What sets 2,5-norbornanedithiol apart from these compounds is its rigid bicyclic structure that provides enhanced stability

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.03804273 g/mol

Monoisotopic Mass

160.03804273 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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